molecular formula C17H21N3O3 B3006574 (2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1421468-86-1

(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B3006574
CAS RN: 1421468-86-1
M. Wt: 315.373
InChI Key: OTLKQMDLWGVLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This core is substituted at the 2-position with a methyl group and at the 3-position with a spiro-linked dioxa-9-azaspiro[5.5]undecan-9-yl)methanone group .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antimicrobial Properties

The compound 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide (derived from 2-methylimidazo[1,2-a]pyridine) exhibits antimicrobial activity against Staphylococcus aureus . At concentrations of 2700 and 675 μg/ml, it effectively inhibits bacterial growth .

Pharmaceutical Ingredients

Imidazo[1,2-a]pyridine derivatives are found in several active pharmaceutical ingredients:

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for detecting mercury and iron ions both in vitro and in vivo .

Materials Science and Optoelectronics

The imidazo[1,2-a]pyridine scaffold has great potential in materials science. Innovations include:

Anti-Cancer Research

Although specific studies on this compound are limited, the imidazo[1,2-a]pyridine family has shown promise in anti-cancer drug development. Further investigation is warranted .

Other Applications

Imidazo[1,2-a]pyridines are also employed as:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structure and the biological target. For example, zolpidem, a medication that contains an imidazo[1,2-a]pyridine core, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .

properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-15(20-8-3-2-5-14(20)18-13)16(21)19-9-6-17(7-10-19)22-11-4-12-23-17/h2-3,5,8H,4,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLKQMDLWGVLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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